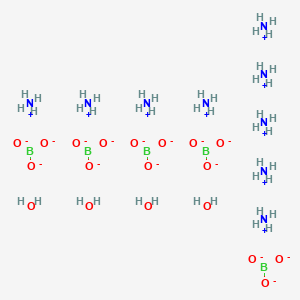

Nonaazanium;pentaborate;tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

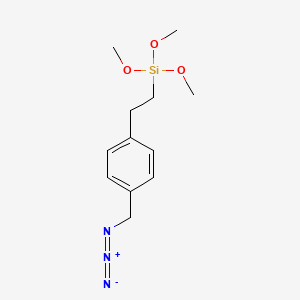

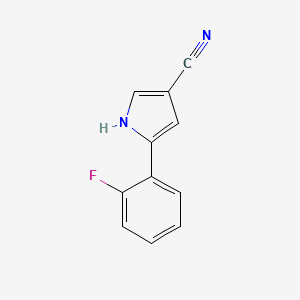

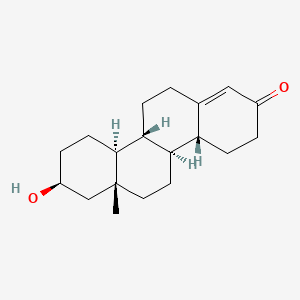

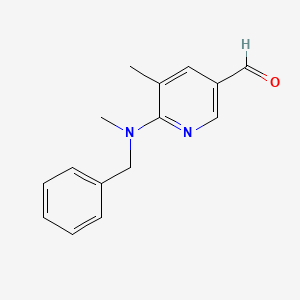

Molecular Structure Analysis

The molecular structure of Nonaazanium;pentaborate;tetrahydrate is represented by the formula B5H44N9O19-6. The molecular weight of this compound is 528.446.

Scientific Research Applications

Dehydration Studies Research into the dehydration of tetrahydrate potassium pentaborate in a fluidized bed reactor has provided insights into the optimal conditions for this process. Understanding the dehydration kinetics is crucial for the manufacturing and processing of such borates, which play a role in various industrial applications (Yang, Li, & Zhang, 2005).

Structural and Thermal Analysis The synthesis and structural characterization of non-metal cation pentaborate anion salts have been extensively studied. These materials exhibit interesting thermal decomposition behaviors and could be considered for applications requiring materials that undergo specific thermal transformations. The thermal analysis reveals that these compounds decompose via a two-stage process, ending in the formation of B2O3 (Beckett et al., 2010).

Non-Metal Cation Pentaborate Salts of Amino Acids The study of non-metal cation (NMC) pentaborate structures, including those synthesized using amino acids as cations, highlights their potential in hydrogen storage applications. The thermal stability and hydrogen storage capacity of these materials indicate their relevance in energy storage technologies (Sızır, Yurdakul, Köse, & Akkurt, 2019).

Investigation of Physical Properties The investigation into the structural, elemental, thermal, mechanical, linear, and nonlinear optical nature of potassium pentaborate tetrahydrate single crystals reveals their potential for various optical applications. Understanding these properties is crucial for developing materials with specific optical functionalities (Chidambaram, Raj, & Manimekalai, 2020).

Safety and Hazards

Properties

IUPAC Name |

nonaazanium;pentaborate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5BO3.9H3N.4H2O/c5*2-1(3)4;;;;;;;;;;;;;/h;;;;;9*1H3;4*1H2/q5*-3;;;;;;;;;;;;;/p+9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAJAQRDJBKPPU-UHFFFAOYSA-W |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5H44N9O19-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721347 |

Source

|

| Record name | nonaazanium;pentaborate;tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12046-04-7 |

Source

|

| Record name | nonaazanium;pentaborate;tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577844.png)

![9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B577851.png)

![4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B577856.png)